4,5-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylic acid
Overview
Description
“4,5-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylic acid” is a chemical compound with the IUPAC name 4,5-dimethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylic acid . It has a molecular weight of 195.18 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H9N5O2/c1-4-5(6(13)14)3-12-7(11(4)2)8-9-10-12/h3H2,1-2H3,(H,13,14) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Its melting point is between 181-183 degrees Celsius .Scientific Research Applications
Cocrystal Design
- Cocrystal Formation : Research demonstrates the design of cocrystals involving dimethylpyrimidine and various carboxylic acids, highlighting its potential in creating novel crystalline structures. These cocrystals, characterized by X-ray diffraction, present distinct hydrogen bonding patterns, offering insights into supramolecular chemistry and crystal engineering (Rajam et al., 2018).
Synthesis and Biological Activities
- Synthesis for Anticonvulsant and Antidepressant Activities : A study on pyrido[2,3-d]pyrimidine derivatives, related to tetrazolopyrimidines, illustrates their synthesis and evaluation for potential anticonvulsant and antidepressant activities. This research is crucial for understanding how structural modifications of pyrimidine derivatives can influence their pharmacological properties (Zhang et al., 2016).
- Antimicrobial and Antioxidant Activities : Tetrazolopyrimidine-6-carboxylates have been synthesized and assessed for their antimicrobial and antioxidant activities, underscoring the compound's potential in the development of new therapeutic agents (Raju et al., 2012).
Chemical Reactions and Properties
- Study of Reactions and Properties : Investigations into the reactions of tetrahydropyrimidine derivatives, including their methylation and acylation, provide valuable insights into the chemical properties and reactivity of pyrimidine-based compounds (Kappe et al., 1989).
- Proton NMR Spectra Analysis : Proton NMR spectra of monomethyl- and dimethylpyrimidine-5-carboxylic acids reveal detailed information on the covalent hydration of these compounds, offering significant data for understanding the structural dynamics of pyrimidine derivatives (Kress, 1994).
Antimicrobial Evaluation
- Synthesis and Antimicrobial Evaluation : Novel pyrimidine derivatives have been synthesized and evaluated for their antimicrobial activity, indicating the potential of tetrazolopyrimidines in developing new antimicrobial agents (Shastri et al., 2019).
Crystal Structure and Biological Activity
- Crystal Structure Analysis : The crystal structure of pyrazolopyrimidine derivatives, related to tetrazolopyrimidines, has been determined, providing essential data for understanding the molecular arrangement and potential biological activities of these compounds (Liu et al., 2016).
Safety And Hazards
properties
IUPAC Name |
4,5-dimethyl-7H-tetrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O2/c1-4-5(6(13)14)3-12-7(11(4)2)8-9-10-12/h3H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJDMORUYWPZKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CN2C(=NN=N2)N1C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
CAS RN |
1803590-28-4 | |
Record name | 4,5-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.